molecular formula C17H17F2N3O4S B2531849 4-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine CAS No. 2097868-23-8

4-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine

Cat. No.: B2531849
CAS No.: 2097868-23-8
M. Wt: 397.4
InChI Key: PGOKZTHZZDMAJM-UHFFFAOYSA-N
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Description

4-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine is a complex organic compound with a unique structure that combines a pyrrolidine ring, a pyrimidine ring, and a difluoromethanesulfonylbenzoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine typically involves multiple steps, including the formation of the pyrrolidine ring, the attachment of the difluoromethanesulfonylbenzoyl group, and the final coupling with the pyrimidine ring. One common method used in the synthesis of such compounds is the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale reactors to handle the multi-step synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring or the difluoromethanesulfonylbenzoyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: The compound is explored for its potential as a drug candidate, particularly in the treatment of diseases where the pyrrolidine and pyrimidine rings play a crucial role.

    Industry: It is used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 4-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and pyrimidine derivatives, such as:

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Pyrrolizines
  • Prolinol

Uniqueness

What sets 4-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[2-(difluoromethylsulfonyl)phenyl]-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O4S/c1-11-20-8-6-15(21-11)26-12-7-9-22(10-12)16(23)13-4-2-3-5-14(13)27(24,25)17(18)19/h2-6,8,12,17H,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOKZTHZZDMAJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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